8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
“8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyridines . It is a derivative of the broader class of azaheteroarenes .
Synthesis Analysis
The synthesis of triazolopyridines, such as “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, can be achieved through an oxidative [4 + 1] annulation . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes . The reaction shows a wide substrate scope and good functional group tolerance .Molecular Structure Analysis
The molecular structure of “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl (CO) 2 (Tripy)] complexes, and proved to be strongly dependent on the substitution pattern .Chemical Reactions Analysis
The chemical reactions involving “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be quite diverse. For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl (COD)] 2 and [PdCl (allyl)] 2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives can be studied using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Mechanism of Action
Future Directions
The future directions for “8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and its derivatives could involve further exploration of their potential applications in various fields, such as medicinal chemistry. For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCCQWNBPZASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290736 | |
Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
4926-20-9 | |
Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4926-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 70719 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazolo[4, 8-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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